BIX 02565

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它已被确定为潜在的药物候选者,并作为化学探针用于研究目的 。该化合物因其靶向特定激酶的能力而备受关注,激酶在各种细胞过程和疾病中发挥着至关重要的作用。

准备方法

BI00645435 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。确切的合成路线和反应条件是专有的,未公开。 合成激酶抑制剂的通用方法通常涉及使用有机溶剂、催化剂和特定的反应条件来实现所需的化学结构 。工业生产方法可能涉及扩大这些实验室程序,同时确保一致性、纯度和安全性。

化学反应分析

科学研究应用

作用机制

BI00645435 通过抑制特定激酶发挥其作用,激酶是使蛋白质磷酸化的酶,并调节各种细胞过程。该化合物与激酶的活性位点结合,阻止它使其靶蛋白磷酸化。 这种抑制会破坏对细胞生长和生存至关重要的信号通路,从而抑制异常细胞增殖并诱导凋亡 .

相似化合物的比较

BI00645435 在其作为激酶抑制剂的特异性和效力方面是独一无二的。类似的化合物包括:

BIX 02565: 另一种具有相似结构和作用机制的激酶抑制剂。

BIX-02565: this compound 的变体,其化学结构略有改变。

cpd 24: 一种具有类似激酶抑制特性的化合物,但化学结构不同.

这些化合物具有相似的作用机制,但在特异性、效力和药代动力学特性方面可能有所不同。BI00645435 由于其高特异性和潜在的治疗应用而脱颖而出。

生物活性

BIX 02565 is a potent inhibitor of ribosomal S6 kinase 2 (RSK2), a member of the AGC family of protein kinases. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound selectively inhibits RSK2 with an IC50 value of 1.1 nM , demonstrating significant potency against this target. The compound's mechanism involves the inhibition of RSK2-mediated signaling pathways, which are crucial in cellular responses to growth factors and stress stimuli.

- Target : RSK2

- IC50 : 1.1 nM

- Selectivity : Over 100-fold selectivity for RSK compared to more than 220 other kinases, with known off-target effects on LRRK2 and PRKD1/2/3 .

In Vitro Studies

Research indicates that this compound effectively inhibits NHE1 (Na+/H+ exchanger 1) activity, a critical regulator in cardiac function. In serum-stimulated cultured cells, this compound significantly decreased the phosphorylation of NHE1 at serine 703 (pS703-NHE1), which is associated with reduced intracellular pH recovery .

In Vivo Studies

In animal models, particularly telemetry-instrumented rats, this compound was administered at doses of 30, 100, and 300 mg/kg for four days. The results demonstrated a concentration-dependent improvement in cardiac function during ischemia/reperfusion (I/R) injury:

- Left Ventricular Developed Pressure (LVDP) :

Study on Cardiac Ischemia/Reperfusion Injury

A significant study published in Nature evaluated the efficacy of this compound in limiting cardiac damage following I/R injury. The findings highlighted that:

- Treatment with this compound resulted in a marked reduction in infarct size.

- Improved functional recovery was observed in both non-transgenic and cardiac-specific RSK-Tg mouse hearts.

- Western blotting confirmed the downregulation of pS703-NHE1 following treatment, indicating effective inhibition of NHE1 activity .

Data Summary

The following table summarizes key data regarding the biological activity of this compound:

| Parameter | Value |

|---|---|

| Target Kinase | RSK2 |

| IC50 | 1.1 nM |

| Selectivity | >100-fold over other kinases |

| In Vitro Effect on NHE1 | Decreased pS703-NHE1 |

| In Vivo LVDP Improvement | From 8.7% to ~44.6% |

| Animal Model Used | Telemetry-instrumented rats |

| Study Publication | PMC4822162 |

常见问题

Basic Research Questions

Q. What is the primary molecular target of BIX 02565, and how does its inhibitory activity compare across kinase assays?

this compound is a potent ribosomal S6 kinase 2 (RSK2) inhibitor, with an IC50 of 1.1 nM in in vitro kinase assays and ~20 nM in cell-based analyses . While RSK2 is its primary target, selectivity studies reveal off-target inhibition of 8 other kinases, including leucine-rich repeat kinase 2 (LRRK2) and protein kinase D1 (PRKD1), though at lower potency (IC50 >1.1 nM for RSK2 vs. higher values for off-targets) . Researchers should validate RSK2-specific effects using orthogonal assays (e.g., genetic knockdown) to distinguish target-specific phenotypes from off-target artifacts .

Q. What experimental concentrations of this compound are recommended for in vitro studies, and how does serum concentration influence cytotoxicity?

Dose-response studies in cell viability assays show that this compound exhibits concentration-dependent cytotoxicity. At 10% FBS, 10 µM reduces viability to ~30%, while 0% FBS shows a biphasic response: viability increases at 0.1 µM but drops sharply at ≥1 µM . Researchers should optimize FBS concentrations (e.g., 0–10%) and dose ranges (0.1–10 µM) based on assay goals (e.g., apoptosis vs. proliferation studies). Pre-testing serum-free vs. serum-supplemented conditions is critical to avoid confounding effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s cellular effects, such as viability trends under varying nutrient conditions?

The biphasic viability response in 0% FBS (low-dose stimulation vs. high-dose inhibition) suggests nutrient stress modulates RSK2 signaling or off-target pathways. Methodologically:

- Perform time-course assays to distinguish transient adaptation from sustained inhibition.

- Combine viability data with phosphorylation markers (e.g., RSK2 substrate S6) to correlate inhibition efficacy with phenotypic outcomes .

- Use proteomic profiling (e.g., SILAC) to identify compensatory pathways activated under serum deprivation .

Q. What strategies mitigate this compound’s cardiovascular side effects in in vivo models?

this compound causes acute hypotension and bradycardia in rats due to adrenergic receptor off-target activity . To address this:

- Use conditional knockout models (e.g., RSK2-specific deletion) to isolate target-mediated effects.

- Co-administer cardiovascular stabilizers (e.g., β-blockers) in acute dosing studies.

- Prioritize RSK inhibitors with improved selectivity (e.g., Compound 15, which lacks cardiovascular effects) for chronic models .

Q. How does this compound’s kinase selectivity profile compare to other RSK inhibitors, and what implications does this have for combinatorial therapies?

Unlike BI-D1870 (pan-RSK inhibitor) or luteolin (broad kinase inhibitor), this compound has a narrower but non-exclusive selectivity profile. Key comparisons:

- BI-D1870 : Inhibits RSK1-4 (IC50: 15–31 nM) but also targets Slk, Lok, and Mst1 kinases, complicating mechanistic interpretations .

- This compound : Higher RSK2 specificity but still inhibits LRRK2 and PRKD1, which may synergize with PI3K/AKT inhibitors in cancer models .

- Pluripotin (SC-1) : Weak RSK2 inhibitor (EC50 ~2.5 µM) but useful for low-potency screening . For combinatorial studies, pair this compound with LRRK2/PRKD1 inhibitors (e.g., GNE-7915) to isolate RSK2-specific pathways .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to account for this compound’s off-target kinase activity?

- Step 1 : Conduct kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-targets in the experimental model .

- Step 2 : Use isogenic cell lines (e.g., RSK2-KO vs. wild-type) to validate on-target effects.

- Step 3 : Cross-reference phenotypic data with transcriptomic/proteomic datasets to distinguish RSK2-driven pathways from off-target noise .

Q. What statistical approaches are recommended for analyzing dose-response data with non-linear trends (e.g., biphasic viability curves)?

- Fit data to sigmoidal (Hill equation) or biphasic models using software like GraphPad Prism.

- Calculate EC50/IC50 values separately for stimulatory and inhibitory phases in 0% FBS conditions .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare viability across serum concentrations and doses.

Q. Experimental Design & Reproducibility

Q. What are critical parameters for ensuring reproducibility in this compound studies?

- Storage : Store powder at -20°C (stable for 3 years) and DMSO stock solutions at -80°C (use within 1 month) .

- Solubility : Confirm solubility in assay media (e.g., DMSO tolerance ≤0.1% v/v) to avoid precipitation artifacts .

- Controls : Include BI-D1870 or genetic RSK2 knockdown as positive controls for inhibition efficacy .

属性

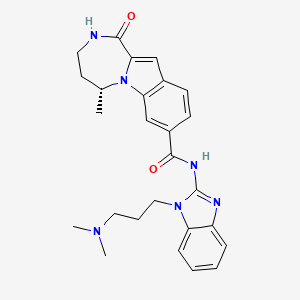

IUPAC Name |

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMXXVNQAFCXKK-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。